(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a pyrimidine ring attached to a pyrrolidine structure, with an amino group that enhances its potential pharmacological properties. The compound's unique stereochemistry contributes to its specific interactions with biological targets, making it a subject of interest in drug development and synthesis.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged in databases such as PubChem, where detailed information about its structure and properties can be found.
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is classified as:
The synthesis of (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves several key steps:
The synthesis may utilize advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve yield and purity. For example, one method involves stirring a mixture of (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride with 4,6-dichloro-2-methylpyrimidine under controlled temperature conditions for optimal reaction kinetics .
The molecular structure of (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol can be described by its IUPAC name and structural formula:
Key structural data includes:
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol can participate in various chemical reactions typical for pyrrolidine derivatives:
A typical reaction setup may involve heating the compound with acyl chlorides or anhydrides in the presence of a base to facilitate acylation .
The mechanism of action for (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol primarily involves its interaction with specific enzymes or receptors in biological systems.
Research indicates that similar compounds have shown efficacy in inhibiting enzymes involved in metabolic disorders, suggesting potential applications for this compound in drug development .
Key physical properties include:
Important chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound and confirm its structure during synthesis .
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol has several potential applications:
The systematic chemical name (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol precisely defines the core structure and absolute configuration according to IUPAC conventions. Key components include:
Stereochemical implications are profound:
Table 1: Molecular Descriptors Influencing Physicochemical Behavior
Descriptor | Value/Characteristic | Biological Implication |
---|---|---|
Hybridization | sp3-dominated (pyrrolidine) | Enhanced 3D shape diversity & solubility |
Chiral Centers | One ((R)-configured carbon) | Enantioselective target engagement |
Polar Surface Area (PSA) | ~50-60 Ų (estimated) | Balanced membrane permeability & solubility |
Hydrogen Bond Donors | 2 (NH₂ and OH) | Target binding via H-bonding |
LogP | ~0.5 (predicted) | Favorable distribution properties |
This compound exemplifies rational scaffold hybridization, merging the distinct pharmacological advantages of two key heterocyclic systems:
Substituent tuning (2-methyl group) provides steric optimization and modulates electron distribution without significant metabolic liability [2].
Pyrrolidine Contributions:
Synergistic Effects:
The strategic development of this compound reflects three evolutionary phases in medicinal chemistry:
Early Heterocyclic Exploration (Pre-2010):Initial drug discovery focused heavily on flat aromatic scaffolds (e.g., pyridine, quinoline) due to synthetic accessibility. Pyrrolidine derivatives like prolinol were known as synthetic intermediates (CAS 23356-96-9) but saw limited application as core pharmacophores. Pyrimidine-based drugs emerged primarily in antiviral and anticancer domains (e.g., 5-fluorouracil), but suffered from off-target effects and suboptimal pharmacokinetics [5] .
The 3D Scaffold Revolution (~2010-2020):Landmark analyses (Lovering, 2009; Ritchie, 2011) revealed clinical candidates with higher sp3-character exhibited significantly increased development success rates. This drove interest in saturated nitrogen heterocycles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7